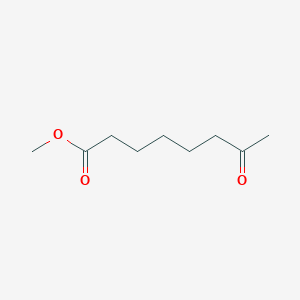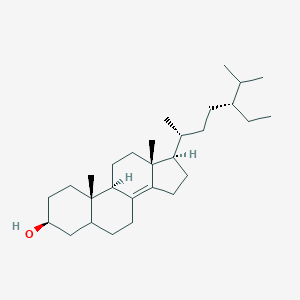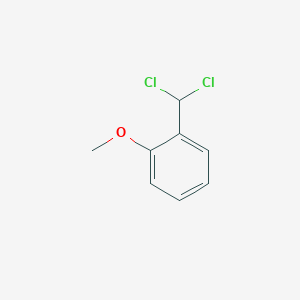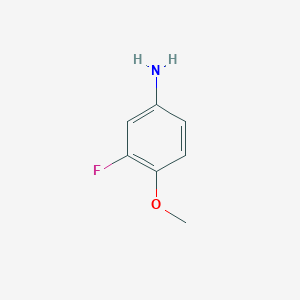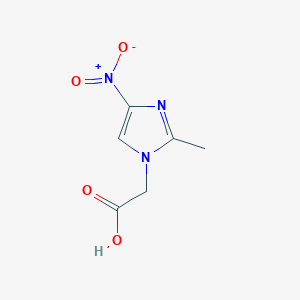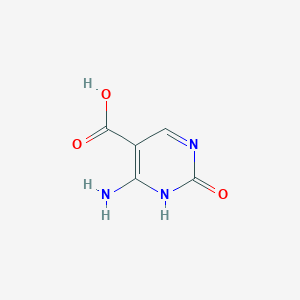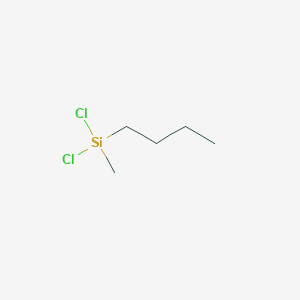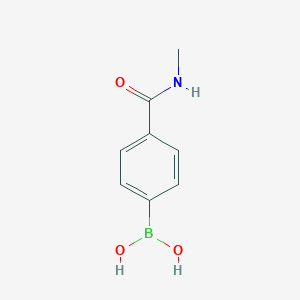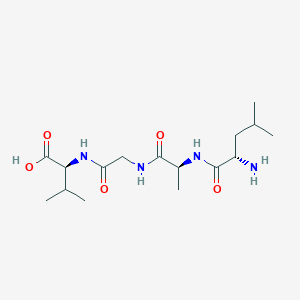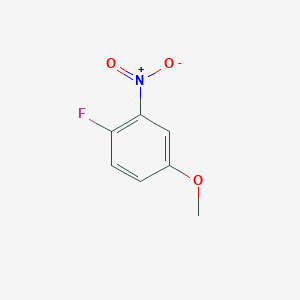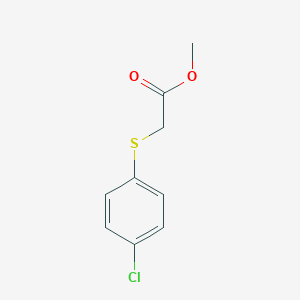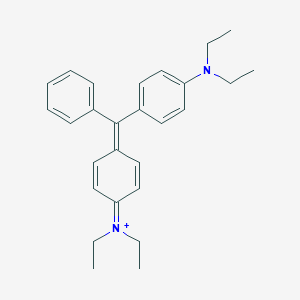
Brilliant Green cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brilliant Green cation, also known as Green Basic 1, is a synthetic dye that belongs to the triarylmethane family. It is commonly used as a biological stain due to its ability to bind to nucleic acids and proteins. However, recent studies have shown that Brilliant Green cation has potential applications in scientific research beyond staining, such as antimicrobial activity, cancer therapy, and environmental remediation.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation of Dyes : The photocatalytic behavior of CuWO4-RGO nanocomposites was studied using Brilliant Green (BG) under visible light irradiation. This study highlights the efficient photocatalytic performance of these nanocomposites in degrading BG dye solutions, emphasizing their potential in water purification (Babu et al., 2020).
Nanostructure Synthesis for Photocatalytic Degradation : The synthesis of Fe3O4/CdS-ZnS magnetic nanocomposite was explored for its ability to degrade pollutants such as chlorpyrifos pesticide and Brilliant Green dye under visible light. This research provides insights into the efficient degradation of Brilliant Green using synthesized nanocatalysts (Soltani-nezhad et al., 2019).
Comparative Study of Oxidative Removal Processes : A study compared various oxidative processes like UV/S2O82‒, UV/HSO5‒, and UV/H2O2 for the removal of Brilliant Green in aqueous media. It provided valuable insights into the efficiency and energy requirements of these processes (Rehman et al., 2018).
Adsorption Using Porous Materials : Research on the adsorption of Brilliant Green using porous materials revealed the efficiency of mesostructured silicas in this process, demonstrating their potential in dye removal from aqueous solutions (Laaz et al., 2016).
Photocatalyzed N-de-ethylation and Degradation : The photocatalytic degradation of Brilliant Green in TiO2 dispersions under UV irradiation was studied. This research identified intermediates in the degradation process, contributing to understanding the mechanistic details of Brilliant Green degradation (Chen et al., 2008).
Water Treatment Using Modified Ceramic Microfiltration Membranes : A study on the high efficiency of water treatment for Brilliant Green using modified ceramic microfiltration membranes highlighted the potential of these membranes in dye retention from water (Dulneva et al., 2014).
Glow Discharge Electrolysis for Degradation : Research described the plasma degradation of Brilliant Green by glow discharge electrolysis, providing insights into the intermediates produced in the degradation process and its effectiveness in mineralizing the dye (Gao et al., 2006).
Adsorption Studies Using Kaolin : Investigations using kaolin for adsorbing Brilliant Green from aqueous solutions provided detailed insights into the kinetic and equilibrium aspects of the adsorption process (Nandi et al., 2009).
Eigenschaften
CAS-Nummer |
18198-35-1 |
|---|---|
Produktname |
Brilliant Green cation |
Molekularformel |
C27H33N2+ |
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |
InChI |
InChI=1S/C27H33N2/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4/h9-21H,5-8H2,1-4H3/q+1 |
InChI-Schlüssel |
HXCILVUBKWANLN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
18198-35-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




